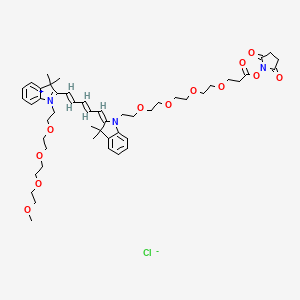
N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a NHS ester group, which is an amine reactive group. Hydophilic PEG spacer increases solubility in aqueous media. This reagent can be utilized to produce Cyanine-labeled biomolecules for subsequent use such as in vivo research, and drug design related experiments.
Aplicaciones Científicas De Investigación
Bioconjugation and Labeling
The NHS ester group in N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 allows for efficient bioconjugation to amine-containing biomolecules such as proteins, peptides, and nucleic acids. This property is particularly useful in:
- Fluorescent Labeling : The Cy5 dye provides strong fluorescence, making it suitable for applications in fluorescence microscopy and flow cytometry. Researchers utilize this compound to label antibodies or proteins for visualization in cellular studies.
- Immunoassays : The ability to conjugate this compound to antibodies enhances the sensitivity and specificity of assays such as ELISA (Enzyme-Linked Immunosorbent Assay) by providing a detectable signal.
Drug Development and Delivery Systems
This compound plays a role in drug development, particularly in the formulation of drug delivery systems:
- Proteolysis-targeting Chimeras (PROTACs) : This compound is employed as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. The PEG moiety enhances solubility and reduces immunogenicity, making PROTACs more effective in therapeutic applications .
- Nanoparticle Conjugation : The compound can be used to attach therapeutic agents or imaging agents to nanoparticles, improving their pharmacokinetics and biodistribution while allowing for real-time tracking via fluorescence .
In Vivo Imaging
The fluorescent properties of Cy5 enable its use in in vivo imaging applications:
- Biodistribution Studies : Researchers utilize this compound to label drugs or biomolecules for tracking their distribution within living organisms. This application is vital for understanding drug behavior and optimizing formulations.
- Tumor Imaging : The compound can be conjugated to targeting ligands that bind specifically to tumor markers, allowing for enhanced imaging of tumors in preclinical models .
Chemical Biology and Proteomics
In chemical biology, this compound serves as a tool for studying protein interactions and dynamics:
- Activity-Based Protein Profiling : This compound can be used in reactivity-based probes to map functional sites on proteins, enabling the identification of potential druggable targets within complex proteomes .
- Post-translational Modification Studies : By labeling specific proteins with this compound, researchers can investigate modifications such as phosphorylation or ubiquitination, which are crucial for understanding cellular signaling pathways.
Case Study 1: PROTAC Development
A study demonstrated the synthesis of a novel PROTAC using this compound as a linker. The resulting chimeras effectively targeted and degraded specific oncogenic proteins in cancer cells, showcasing the potential for therapeutic applications in oncology .
Case Study 2: In Vivo Tumor Imaging
In another investigation, researchers conjugated this compound to an antibody targeting HER2-positive breast cancer cells. The study utilized fluorescence imaging to monitor tumor growth and response to treatment over time, highlighting the utility of this compound in cancer research .
Propiedades
Fórmula molecular |
C49H68ClN3O12 |
|---|---|
Peso molecular |
926.54 |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride |
InChI |
InChI=1S/C49H68N3O12.ClH/c1-48(2)39-13-9-11-15-41(39)50(22-25-58-30-33-62-36-35-60-28-27-56-5)43(48)17-7-6-8-18-44-49(3,4)40-14-10-12-16-42(40)51(44)23-26-59-31-34-63-38-37-61-32-29-57-24-21-47(55)64-52-45(53)19-20-46(52)54;/h6-18H,19-38H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
XOOJZKUFBYYOMK-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO, DMF, DCM, Water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-(m-PEG4)-N'-(PEG4-NHS ester)-Cy5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















